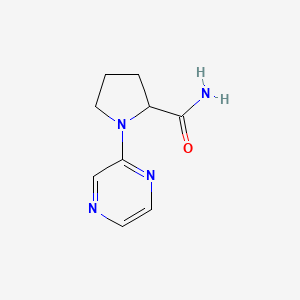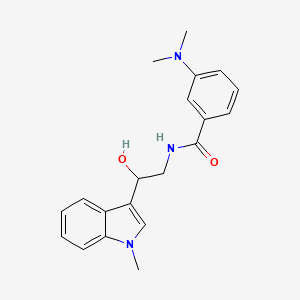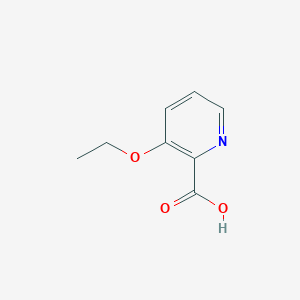
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Quinolines and Their Derivatives in Scientific Research
Antimicrobial Applications
Quinoline derivatives are extensively studied for their antimicrobial properties. For instance, hydroxyquinolines are known for their topical antiseptic properties and have been used systemically to treat intestinal or urinary infections. The research on these compounds provides insights into the potential for developing new antimicrobial agents based on quinoline structures, highlighting their importance in pharmaceutical applications (Rodríguez et al., 2001).
Pharmacokinetics and Metabolism Studies
The metabolism and pharmacokinetics of pharmaceutical compounds are crucial areas of research. For example, studies on acetaminophen (a non-quinoline compound) provide a model for investigating the metabolic pathways, identifying metabolites, and understanding the excretion patterns of pharmaceutical compounds. Such research is essential for assessing the safety, efficacy, and potential side effects of new drugs (Trettin et al., 2014).
Allergic Reactions and Dermatitis
The study of allergic reactions to chemical compounds, including those found in pharmaceuticals and industrial products, is a significant area of research. Understanding the mechanisms behind contact dermatitis and allergic reactions can inform safer drug formulation and industrial practices. Research into compounds such as isothiazolinones and chloroacetamide demonstrates the importance of identifying allergenic components in products to mitigate health risks (Assier-Bonnet & Revuz, 1999).
Antimalarial Drug Development
The development and optimization of antimalarial drugs are critical research areas, given the global burden of malaria. Studies on the efficacy, resistance, and side effects of antimalarial treatments, including quinoline derivatives, contribute to the ongoing effort to combat malaria effectively. The exploration of how certain alleles affect drug resistance highlights the complexity of creating effective antimalarial therapies and the need for continuous research (Duraisingh et al., 1997).
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-31-21-10-6-5-9-17(21)14-26-22(29)15-28-20-12-11-18(25)13-19(20)23(27-24(28)30)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJVQLFHBPGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2666718.png)
![N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2666719.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2666721.png)

![4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2666723.png)

![N-(4-acetamidophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666728.png)
![Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666731.png)
![2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile](/img/structure/B2666732.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2666735.png)
![3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2666738.png)

